![molecular formula C18H18Cl2N6O2 B2461185 1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-79-5](/img/structure/B2461185.png)
1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex and versatile material. It has a molecular formula of C18H18Cl2N6O2 and an average mass of 421.280 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, which is then heated with hydrochloric acid to yield a product . This product is then treated with alkylamines to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques such as 1H-NMR and IR . The IR of the compound showed a band due to an amide carbonyl at 1654 cm-1 .Chemical Reactions Analysis
The compound undergoes several chemical reactions during its synthesis. For instance, the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid followed by heating with hydrochloric acid leads to the formation of an intermediate product . This product is then treated with alkylamines to yield the final compound .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H18Cl2N6O2 and an average mass of 421.280 Da . Other physical and chemical properties are not available from the current information.Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown promising results in the field of cancer research. They have been tested for antiproliferative activities against various human cancer cell lines . The compounds exhibited either reasonable, moderate or weak anticancer activity against HCT-116 cell line . Some of them were also potent against MCF-7 and HeLa human cancer cell lines .
Iron Chelation
Derivatives of this compound have been designed and synthesized as iron chelators . The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy . These agents are being repurposed to treat cancers .
Synthesis of New Heterocyclic Systems
The compound has been used in the synthesis of new heterocyclic systems . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives .
High Energy Materials
In another field, the compound has been used as a building block towards the creation of low sensitivity high energy materials .
Mechanism of Action
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2/c1-9-10(2)26-14-15(23(3)18(28)24(4)16(14)27)21-17(26)25(22-9)8-11-5-6-12(19)13(20)7-11/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTYEGHMBBHUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610390 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

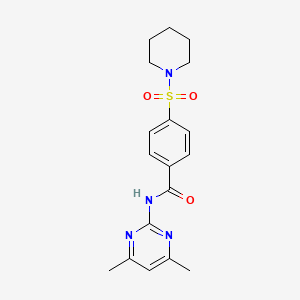
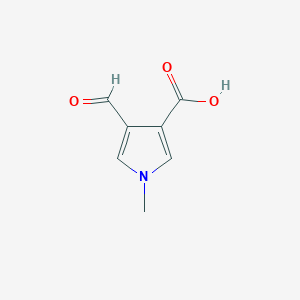
![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)
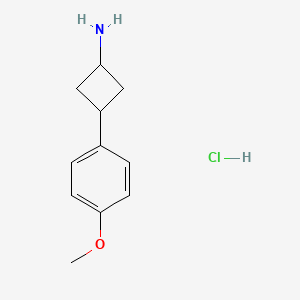
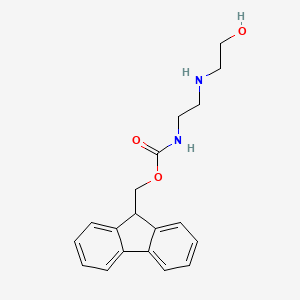
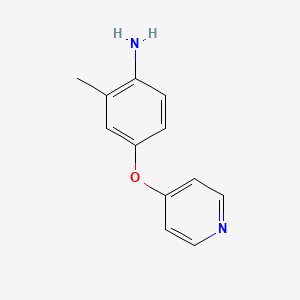
![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)
![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)
![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)
![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)

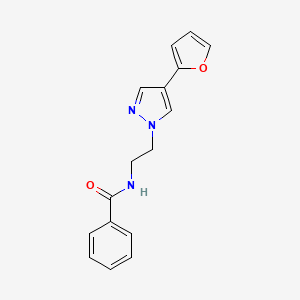
![methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2461125.png)